molecular formula C19H17N5S B2844597 2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine CAS No. 1207039-65-3

2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine

Cat. No.: B2844597
CAS No.: 1207039-65-3
M. Wt: 347.44
InChI Key: GHFYMYIIIXOYLV-UHFFFAOYSA-N
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Description

2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a fused bicyclic system, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the thioether group: The pyridin-2-ylmethylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Substitution reactions: The methyl and p-tolyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.

    Industry: It can be used in the development of new materials, agrochemicals, or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-({[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine include other pyrazolopyridazines with different substituents These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in their substituents

Some similar compounds include:

  • 4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
  • 4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(phenyl)-1H-pyrazolo[3,4-d]pyridazine
  • 4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyridazine

Properties

IUPAC Name

4-methyl-1-(4-methylphenyl)-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-13-6-8-16(9-7-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-5-3-4-10-20-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFYMYIIIXOYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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